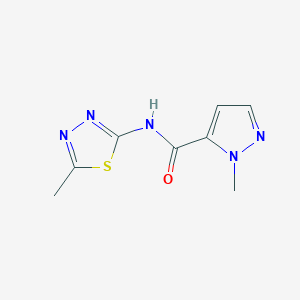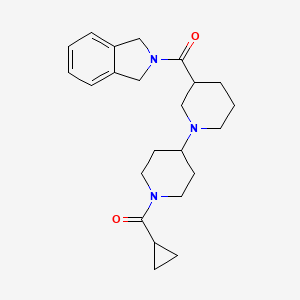![molecular formula C19H19F3N2O2 B5366591 4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5366591.png)
4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide, commonly known as MNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of MNTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways. MNTB has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell cycle regulation and apoptosis. MNTB has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. In addition, MNTB has been shown to modulate the activity of neurotransmitter receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
MNTB has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Studies have shown that MNTB can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and modulate neurotransmitter release. In addition, MNTB has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MNTB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. In addition, MNTB has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of MNTB in lab experiments. One of the main limitations is that it can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, MNTB has been found to be unstable in certain conditions, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several future directions for research on MNTB. One area of research is the development of MNTB derivatives with improved stability and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of MNTB in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, further research is needed to fully understand the mechanism of action of MNTB and its effects on various biological processes.
Synthesemethoden
The synthesis of MNTB involves a series of chemical reactions that start with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(4-morpholinyl)benzaldehyde. This intermediate product is then reacted with 3-(trifluoromethyl)benzylamine to form the final product, 4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide. The synthesis of MNTB is a relatively simple process that can be carried out in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
MNTB has a wide range of scientific research applications due to its ability to modulate various biological processes. One of the most promising applications of MNTB is in the study of cancer. Studies have shown that MNTB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNTB has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, MNTB has been shown to modulate neurotransmitter release, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-3-1-2-14(12-16)13-23-18(25)15-4-6-17(7-5-15)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMWKLJPORPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5366509.png)


![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5366531.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5366535.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
![3-(1H-pyrazol-5-yl)-1-{[3-(pyrrolidin-1-ylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5366543.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366554.png)

![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5366569.png)
![2-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5366583.png)
![methyl 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366594.png)
